![molecular formula C32H27NP2S B12533597 2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline CAS No. 668422-45-5](/img/structure/B12533597.png)
2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline is an organophosphorus compound that features a unique combination of phosphine, sulfanyl, and aniline groups
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or bromine[][1].
Reduction: The compound can be reduced using lithium or sodium to form secondary phosphines[][1].
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation[][1].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), bromine (Br₂)
Reduction: Lithium (Li), sodium (Na)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Cl₂, Br₂)
Major Products
Oxidation: Phosphine oxides
Reduction: Secondary phosphines
Substitution: Nitrated or halogenated aniline derivatives
Scientific Research Applications
2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions[][1].
Biology: Potential use in the development of bioactive compounds due to its ability to form stable complexes with transition metals[][1].
Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs[][1].
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties[][1].
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry[][1].
Bis(diphenylphosphino)methane: Another bidentate ligand with similar applications[][1].
1,3-Bis(diphenylphosphino)propane: A ligand with a longer carbon chain, offering different coordination properties[][1].
Properties
CAS No. |
668422-45-5 |
|---|---|
Molecular Formula |
C32H27NP2S |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-[1,2-bis(diphenylphosphanyl)ethenylsulfanyl]aniline |
InChI |
InChI=1S/C32H27NP2S/c33-30-23-13-14-24-31(30)36-32(35(28-19-9-3-10-20-28)29-21-11-4-12-22-29)25-34(26-15-5-1-6-16-26)27-17-7-2-8-18-27/h1-25H,33H2 |
InChI Key |
BJVVNYONCNPOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C=C(P(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
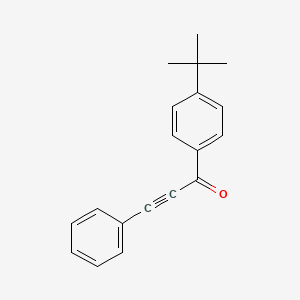

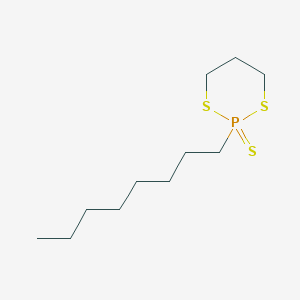

![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
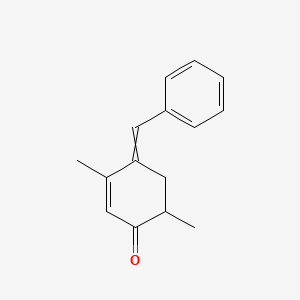
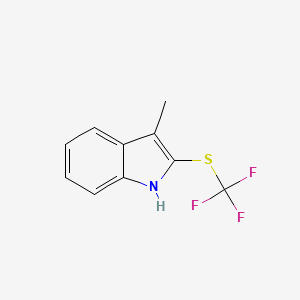
![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
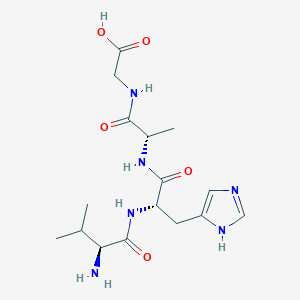
![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)
